Rupatadine-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

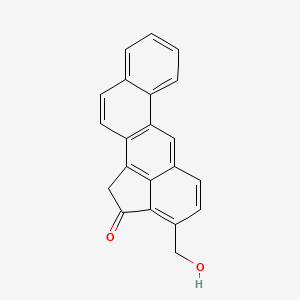

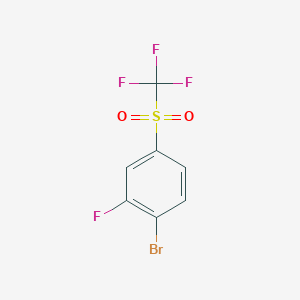

Rupatadine-d4 is a deuterated form of rupatadine, a second-generation antihistamine and platelet-activating factor antagonist. Rupatadine is primarily used to treat allergic rhinitis and chronic urticaria. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of rupatadine due to its stability and resistance to metabolic degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rupatadine involves several steps, including the reduction of a precursor compound using sodium borohydride and boron trifluoride diethyl etherate, followed by hydrolysis and alkalization. The organic phase is then extracted and refined to obtain crystalline rupatadine . Another method involves the N-alkylation of desloratadine in a biphasic solvent system using aqueous alkali and an organic solvent .

Industrial Production Methods

Industrial production of rupatadine typically follows the synthetic routes mentioned above but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often obtained as a crystalline solid, which is stable and easy to store and transport .

Chemical Reactions Analysis

Types of Reactions

Rupatadine undergoes several types of chemical reactions, including:

Oxidation: Primarily mediated by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.

Reduction: Less common but can occur under specific conditions.

Substitution: Involves the replacement of functional groups, often facilitated by specific reagents.

Common Reagents and Conditions

Oxidation: Typically involves cytochrome P450 enzymes in the liver.

Reduction: Sodium borohydride and boron trifluoride diethyl etherate are commonly used.

Substitution: Various organic solvents and catalysts can be employed depending on the desired product.

Major Products

The major products formed from these reactions include hydroxylated metabolites such as desloratadine and its derivatives .

Scientific Research Applications

Rupatadine-d4 has several scientific research applications:

Chemistry: Used to study the stability and reactivity of deuterated compounds.

Biology: Helps in understanding the metabolic pathways and enzyme interactions.

Medicine: Used in pharmacokinetic studies to evaluate the drug’s absorption, distribution, metabolism, and excretion.

Industry: Employed in the development of more stable and effective antihistamine formulations

Mechanism of Action

Rupatadine-d4 exerts its effects by acting as a dual antagonist of histamine H1 receptors and platelet-activating factor receptors. During an allergic response, mast cells release histamine and other substances that bind to H1 receptors, causing symptoms like nasal blockage, itching, and swelling. This compound blocks these receptors, preventing histamine from exerting its effects. Additionally, it inhibits platelet-activating factor, reducing vascular leakage and inflammation .

Comparison with Similar Compounds

Similar Compounds

Loratadine: Another second-generation antihistamine with similar H1 receptor antagonist activity.

Desloratadine: A metabolite of loratadine with enhanced efficacy.

Terfenadine: An older antihistamine with similar receptor affinity but more side effects

Uniqueness

Rupatadine-d4 is unique due to its dual action as both an H1 receptor antagonist and a platelet-activating factor antagonist. This dual action provides more comprehensive relief from allergic symptoms compared to other antihistamines that only target H1 receptors .

Properties

Molecular Formula |

C26H26ClN3 |

|---|---|

Molecular Weight |

420.0 g/mol |

IUPAC Name |

13-chloro-2-[2,2,6,6-tetradeuterio-1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |

InChI |

InChI=1S/C26H26ClN3/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3/i11D2,12D2 |

InChI Key |

WUZYKBABMWJHDL-AREBVXNXSA-N |

Isomeric SMILES |

[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1CC5=CN=CC(=C5)C)([2H])[2H])[2H] |

Canonical SMILES |

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(9h-Fluoren-9-ylmethoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic Acid](/img/structure/B13433775.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13433788.png)

![2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine](/img/structure/B13433803.png)

![[1-[Dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B13433805.png)

![(3S,8R,9S,10R,13S,14S)-16-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13433810.png)

![N-cycloheptyl-1-[4-ethyl-3-methyl-5-(1H-pyrrol-2-yl)-1H-pyrrol-2-yl]methanimine](/img/structure/B13433815.png)